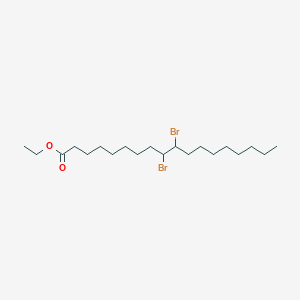
Ethyl 9,10-dibromooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9,10-dibromooctadecanoate is an organic compound belonging to the ester family It is derived from octadecanoic acid, where two bromine atoms are attached at the 9th and 10th positions of the carbon chain, and the carboxylic acid group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 9,10-dibromooctadecanoate can be synthesized through the esterification of 9,10-dibromooctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of ethyl octadecanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products such as ethyl 9-hydroxy-10-bromooctadecanoate or ethyl 9,10-diaminooctadecanoate.
Reduction: Ethyl octadecanoate.
Oxidation: 9,10-dibromooctadecanoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 9,10-dibromooctadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of ethyl 9,10-dibromooctadecanoate involves its interaction with various molecular targets and pathways. The bromine atoms and ester group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 9,10-dibromooctadecanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 9,10-dichlorooctadecanoate: Similar structure but with chlorine atoms instead of bromine atoms.
Ethyl octadecanoate: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of bromine atoms at specific positions on the carbon chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
79912-54-2 |
|---|---|
Fórmula molecular |
C20H38Br2O2 |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
ethyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C20H38Br2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3 |
Clave InChI |
UGGBBKIMWSZMDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)OCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


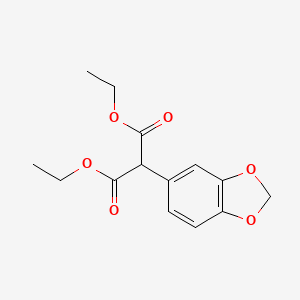
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
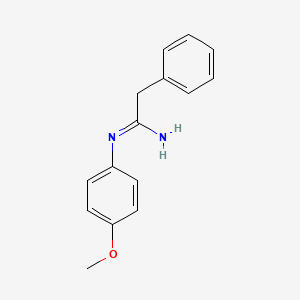
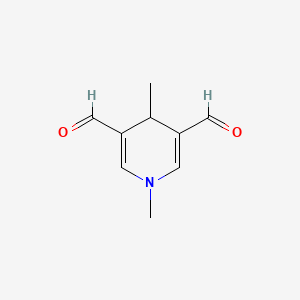
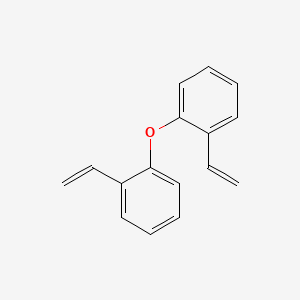
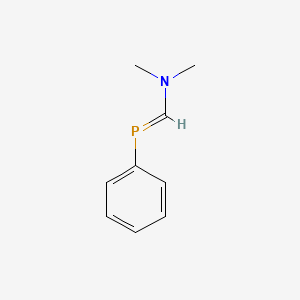

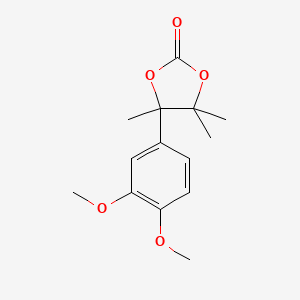
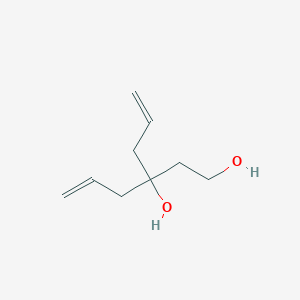
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
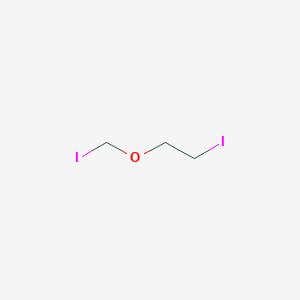
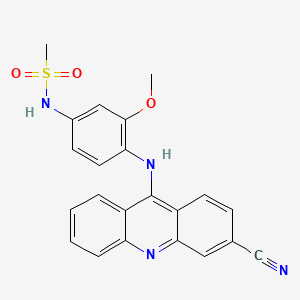
![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
